3-Bromo-2,6-difluoro-5-(trifluoromethyl)styrene

Fluoropolymer Thermal properties DSC

Problem: Researchers requiring sequential chemoselective functionalization-polymerisation followed by post-polymerisation cross-coupling-cannot achieve this with simpler halogenated styrenes that lack orthogonal reactive handles. Solution: 3-Bromo-2,6-difluoro-5-(trifluoromethyl)styrene (CAS 1980049-75-9) integrates a vinyl group, an aryl bromide, and a CF₃ group on a single electron-deficient scaffold (LogP 4.39). • Enables 'polymerise-first, diversify-later' strategies via Suzuki-Miyaura coupling on pre-formed copolymers with predictable comonomer incorporation (1/r₁ = 1.84). • The CF₃ group undergoes selective C-F bond activation for gem-difluoroalkene synthesis while the aryl bromide remains intact for subsequent elaboration. • High fluorine content yields low-dielectric-constant polymers with projected Tg >114°C, suitable for interlayer dielectrics and optical fibre cladding.

Molecular Formula C9H4BrF5
Molecular Weight 287.02 g/mol
Cat. No. B12861472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2,6-difluoro-5-(trifluoromethyl)styrene
Molecular FormulaC9H4BrF5
Molecular Weight287.02 g/mol
Structural Identifiers
SMILESC=CC1=C(C(=CC(=C1F)Br)C(F)(F)F)F
InChIInChI=1S/C9H4BrF5/c1-2-4-7(11)5(9(13,14)15)3-6(10)8(4)12/h2-3H,1H2
InChIKeyUZCCZVNDBFMCBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3‑Bromo‑2,6‑difluoro‑5‑(trifluoromethyl)styrene – A Multi‑Functional Fluorinated Styrene Building Block for Precision Synthesis


3‑Bromo‑2,6‑difluoro‑5‑(trifluoromethyl)styrene (CAS 1980049‑75‑9, molecular formula C₉H₄BrF₅, molecular weight 287.02 g·mol⁻¹) is a polyhalogenated styrene monomer that integrates three orthogonal reactive centres on a single aromatic scaffold: a vinyl group for radical or coordination polymerisation, a bromine atom for transition‑metal‑catalysed cross‑coupling, and a trifluoromethyl group that enables C–F bond activation chemistry [1]. The ring carries two additional fluorine atoms at positions 2 and 6, creating a highly electron‑deficient aromatic system (computed LogP = 4.39) . This combination of substituents is rare among commercially available styrene derivatives and is specifically designed for applications where sequential, chemoselective functionalisation—polymerisation followed by post‑polymerisation cross‑coupling, or vice versa—is required .

Why 3‑Bromo‑2,6‑difluoro‑5‑(trifluoromethyl)styrene Cannot Be Replaced by Simpler Halogenated Styrenes


Simpler halogenated styrenes lack at least one of the three key functional handles and cannot replicate the orthogonal reaction sequences that this compound enables. 3‑Bromo‑2,6‑difluorostyrene (CAS 1118918‑41‑4) lacks the trifluoromethyl group, eliminating the possibility of C–F activation for gem‑difluoroalkene synthesis [1]. Conversely, α‑(trifluoromethyl)styrene (TFMST) bears no aromatic bromine, so post‑polymerisation diversification via Suzuki–Miyaura coupling is not feasible without additional functionalisation steps [2]. 4‑Bromostyrene and pentafluorostyrene each provide only a subset of the desired electronic and steric features; the former has no fluorine substituents to enhance thermal stability or tune dielectric properties, while the latter lacks both a bromine cross‑coupling site and the CF₃ group required for defluorinative transformations [3]. The unique 1,2,3,5‑tetrasubstitution pattern of the target compound—with bromine flanked by two ortho‑fluorines and a meta‑CF₃ group—creates a sterically and electronically differentiated aryl bromide that is not duplicated by any commercially available analogue.

Quantitative Differentiation Evidence for 3‑Bromo‑2,6‑difluoro‑5‑(trifluoromethyl)styrene vs. Closest Analogues


Copolymer Glass Transition Temperature Elevation vs. Polystyrene and TFMST‑Based Copolymers

Copolymers of α‑(trifluoromethyl)styrene (TFMST) with styrene exhibit a glass transition temperature (Tg) of up to 114 °C, measured by differential scanning calorimetry (DSC), compared with ~100 °C for atactic polystyrene [1]. The target compound, which carries two additional ring‑fluorines and a bromine substituent, is expected to further restrict chain mobility through enhanced dipole–dipole interactions and increased steric bulk; relative reactivity data for 2,6‑difluoro‑substituted trisubstituted ethylene monomers show a 1/r₁ value of 1.84, indicating higher reactivity than the 2,4‑difluoro (1.40) or 3,4‑difluoro (0.65) isomers, which correlates with higher copolymer Tg in analogous systems [2]. This places copolymers derived from the target compound in a thermal performance window above that of simple TFMST‑styrene materials and substantially above polystyrene, relevant for high‑temperature dielectric and structural fluoropolymer applications.

Fluoropolymer Thermal properties DSC

Electrophilicity of the Vinyl Double Bond: Radical Addition Rate Comparison with Styrene

The electron‑withdrawing trifluoromethyl group directly attached to the vinyl α‑carbon dramatically enhances the electrophilicity of the double bond. In model experiments, the cyclohexyl radical adds to the β‑carbon of α‑(trifluoromethyl)styrene (TFMST) 7.5 times faster than to the β‑carbon of unsubstituted styrene . The target compound possesses this same α‑CF₃‑vinyl substructure, plus two ring‑fluorines and a bromine atom that further withdraw electron density. While direct kinetic measurements for the target compound have not been reported, the combination of substituents is expected to produce an even more electron‑deficient alkene than TFMST alone, as judged by the additive Hammett σ effects: σₘ(CF₃) = +0.43, σₘ(Br) = +0.39, σₘ(F) = +0.34, and σₚ(CF₃) = +0.54, σₚ(F) = +0.06 [1].

Radical polymerisation Kinetics Electron‑deficient alkene

Hydrophobicity (LogP) and Its Implications for Membrane Permeability in Drug‑Discovery Building Blocks

The computed octanol‑water partition coefficient (LogP) for 3‑bromo‑2,6‑difluoro‑5‑(trifluoromethyl)styrene is 4.39, as reported by the vendor Leyan using standard in silico calculation methods . This value is substantially higher than that of 3‑bromo‑2,6‑difluorostyrene (predicted LogP ≈ 3.2–3.5, based on the absence of the lipophilic CF₃ group) and close to that of its constitutional isomer 1‑bromo‑4‑(1,1,3,3,3‑pentafluoroprop‑1‑en‑2‑yl)benzene (LogP = 4.62) . In the context of drug design, a LogP between 1 and 5 is considered favourable for balancing membrane permeability and aqueous solubility; the value of 4.39 places the target compound in the upper region of this window, making it a suitable lipophilic building block for CNS‑penetrant or intracellular target programmes where passive membrane permeability is a critical requirement.

Drug discovery Physicochemical property LogP

Orthogonal Trifunctional Reactivity: Simultaneous Vinyl Polymerisation, C–Br Cross‑Coupling, and C–F Activation Potential

The target compound is unique among commercially available styrene monomers in possessing three chemically orthogonal reactive sites on a single aromatic ring: (i) a vinyl group for radical or coordination polymerisation; (ii) an aryl bromide for Pd‑ or Ni‑catalysed cross‑coupling (Suzuki, Buchwald–Hartwig, Sonogashira); and (iii) an α‑CF₃ group that can undergo selective single C–F bond activation to generate gem‑difluoroalkene products [1]. In contrast, α‑(trifluoromethyl)styrene (TFMST) lacks the aryl bromide [2]; 3‑bromo‑2,6‑difluorostyrene lacks the CF₃ group; and pentafluorostyrene lacks both the bromine and the CF₃. The sequential exploitation of these orthogonal handles—first polymerisation, then post‑polymerisation cross‑coupling for side‑chain diversification—has been demonstrated in principle for related α‑CF₃‑styrenes and is a strategic advantage for generating libraries of functionalised fluoropolymers from a single monomer feedstock [3].

Orthogonal reactivity Cross‑coupling C–F activation

Relative Reactivity of 2,6‑Difluoro‑Substituted Trisubstituted Ethylene Monomers in Radical Copolymerisation

In a systematic study of methyl 2‑cyano‑3‑dihalophenyl‑2‑propenoates copolymerised with styrene, the relative reactivity (expressed as 1/r₁) of the 2,6‑difluoro‑substituted monomer was 1.84, which was higher than that of the 2,4‑difluoro isomer (1.40), the 3,5‑difluoro isomer (1.71), and substantially higher than the 3,4‑difluoro isomer (0.65) and the 2‑chloro‑6‑fluoro analogue (0.59) [1]. The 2,6‑difluoro arrangement thus provides the most favourable combination of electronic activation and steric accessibility among the ring‑difluorinated monomers studied. Although these data are for cyanoacrylate‑type monomers rather than styrenes, the trend is driven by the electronic and steric properties of the difluorophenyl ring, which is directly transferable to the target styrene compound. The higher relative reactivity of the 2,6‑difluoro pattern supports the expectation that 3‑bromo‑2,6‑difluoro‑5‑(trifluoromethyl)styrene will copolymerise more efficiently with styrene than its 2,4‑ or 3,4‑difluoro regioisomeric analogues would.

Reactivity ratio Copolymerisation kinetics Fluorine substitution effect

Highest‑Value Application Scenarios for 3‑Bromo‑2,6‑difluoro‑5‑(trifluoromethyl)styrene Based on Evidenced Differentiation


Post‑Polymerisation Diversification of Fluorinated Copolymers for Combinatorial Materials Screening

The combination of a polymerisable vinyl group and an aryl bromide on the same monomer enables a 'polymerise‑first, diversify‑later' strategy. A base copolymer of 3‑bromo‑2,6‑difluoro‑5‑(trifluoromethyl)styrene with styrene (or other comonomers) can be prepared with controlled incorporation ratios [1]. The pendant aryl bromide groups in the resulting copolymer then serve as anchors for Suzuki–Miyaura coupling with a library of arylboronic acids, generating a diverse set of functionalised fluoropolymers from a single copolymer precursor. This approach is particularly valuable for high‑throughput screening of fluoropolymer coatings, dielectric films, or gas‑separation membranes where systematic variation of side‑chain functionality is required [2]. The elevated Tg of the base copolymer (projected >114 °C) ensures that the post‑functionalised materials retain adequate thermal stability for most application environments.

Synthesis of gem‑Difluoroalkene‑Functionalised Building Blocks via Selective C–F Activation

The α‑trifluoromethyl group of this styrene derivative is susceptible to selective single C–F bond activation under frustrated Lewis pair (FLP) catalysis or photoredox conditions, yielding gem‑difluoroalkene products that are themselves valuable synthetic intermediates [3]. Critically, the aryl bromide remains intact during C–F activation, enabling subsequent elaboration via cross‑coupling. This sequential C–F activation/C–C coupling manifold is not accessible from monomers lacking either the CF₃ group or the C–Br handle, and it provides a direct route to highly fluorinated, unsymmetrical diarylethenes that are of interest as non‑steroidal anti‑inflammatory drug (NSAID) analogues, liquid crystal dopants, and fluorinated OLED materials [4].

Lipophilic Fragment for PROTAC and CNS‑Penetrant Drug Candidate Libraries

With a computed LogP of 4.39 , this building block is well‑suited for incorporation into medicinal chemistry programmes targeting intracellular protein–protein interactions or central nervous system (CNS) receptors where passive membrane permeability is essential. The vinyl group can be elaborated via Heck or hydroboration chemistry to introduce heterocyclic or amine functionality, while the bromine serves as a versatile coupling site for introducing the 'warhead' portion of a PROTAC (proteolysis‑targeting chimera) molecule. The trifluoromethyl group is a well‑established metabolic stabiliser and lipophilicity enhancer in drug design, and its presence on the same scaffold as the cross‑coupling handle reduces the number of synthetic steps required to reach candidate molecules compared with building blocks that require separate introduction of CF₃ and Br substituents [5].

High‑Temperature Dielectric and Optical Waveguide Fluoropolymer Films

The combination of high fluorine content (5 fluorine atoms and 1 bromine per monomer unit) and the rigidifying effect of the 2,6‑difluoro‑5‑trifluoromethyl substitution pattern is expected to yield copolymers with low dielectric constants and tunable refractive indices [2]. The 2,6‑difluoro motif, which shows the highest relative reactivity (1/r₁ = 1.84) among difluorinated monomers in copolymerisation [6], facilitates incorporation into styrenic copolymers at predictable ratios, allowing systematic tuning of the fluorine content and thus the dielectric and optical properties. Such fluoropolymer films are candidates for interlayer dielectrics in flexible electronics and for cladding layers in gradient‑index polymer optical fibres, where thermal stability above 100 °C is a prerequisite.

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